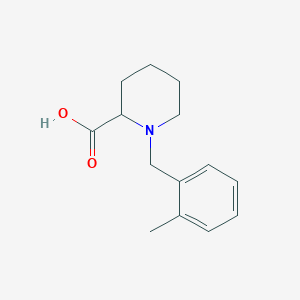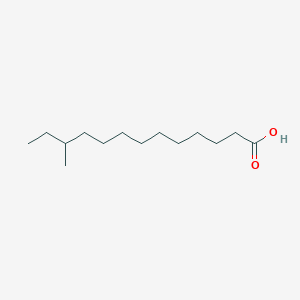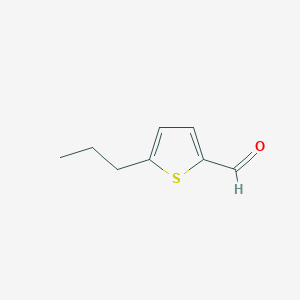
5-Propylthiophen-2-carbaldehyd
Übersicht
Beschreibung
5-Propylthiophene-2-carbaldehyde is a chemical compound with the CAS Number: 35250-76-1 . It has a molecular weight of 154.23 and its IUPAC name is 5-propyl-2-thiophenecarbaldehyde .
Synthesis Analysis
The synthesis of 5-Propylthiophene-2-carbaldehyde involves a chemo- and regioselective Br/Li exchange reaction from 3-bromo-5-propyl-2-((trityloxy)methyl)thiophene . This is a five-step protocol starting from thiophene with an overall yield of 33% .Molecular Structure Analysis
The InChI Code of 5-Propylthiophene-2-carbaldehyde is1S/C8H10OS/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,2-3H2,1H3 . The molecular formula is C8H10OS . Physical And Chemical Properties Analysis
5-Propylthiophene-2-carbaldehyde is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Organische Feldeffekttransistoren (OFETs)
5-Propylthiophen-2-carbaldehyd: ist ein Schlüsselbaustein für die Synthese organischer Halbleiter, die in OFETs verwendet werden. OFETs sind aufgrund ihrer kostengünstigen Produktion und mechanischen Flexibilität entscheidend für die Entwicklung flexibler elektronischer Geräte. Die Fähigkeit der Verbindung, verschiedene organische Reaktionen einzugehen, macht sie ideal für die Feinabstimmung der elektronischen Eigenschaften der Halbleiterschicht in OFETs, was für die Verbesserung der Geräteleistung unerlässlich ist .
Glucagon-Antagonisten
Im Bereich der medizinischen Chemie dient This compound als Vorläufer für die Synthese von Glucagon-Antagonisten. Diese Antagonisten sind wichtig für die Untersuchung und potenzielle Behandlung von Typ-2-Diabetes durch Regulierung des Blutzuckerspiegels. Die strukturelle Vielseitigkeit des Thiophenrings ermöglicht die Herstellung verschiedener Analoga mit unterschiedlicher biologischer Aktivität .
Inhibitoren der D-Aminosäureoxidase
Die Verbindung wird bei der Synthese von Inhibitoren eingesetzt, die auf die D-Aminosäureoxidase abzielen, ein Enzym, das an neurologischen Erkrankungen beteiligt ist. Durch Modulation der Aktivität dieses Enzyms können Forscher therapeutische Wege für Krankheiten wie Schizophrenie und amyotrophe Lateralsklerose (ALS) erforschen .
Dopamin-D1-Agonist ABT-431
This compound: ist ein Vorläufer bei der Synthese des Dopamin-D1-Agonisten ABT-431. Diese Verbindung hat erhebliche Auswirkungen auf die Behandlung der Parkinson-Krankheit und anderer dopaminerger Pathologien. Die strukturellen Eigenschaften des Thiophenderivats erleichtern die Herstellung potenter und selektiver Agonisten .
Wasserlösliche fluoreszierende Polymere
Aufgrund seiner starken Lumineszenzeigenschaften wird die Verbindung bei der Entwicklung wasserlöslicher fluoreszierender Polymere eingesetzt. Diese Polymere finden Anwendung in der Bio-Bildgebung und in Sensoren und bieten eine nicht-toxische Alternative zur Untersuchung biologischer Systeme in Echtzeit .
Farbstoff-sensibilisierte organische Solarzellen
Die lumineszierenden Eigenschaften von This compound machen ihn auch für den Einsatz in farbstoff-sensibilisierten organischen Solarzellen geeignet. Diese Solarzellen sind eine vielversprechende Technologie zur Umwandlung von Sonnenenergie in Elektrizität und bieten die Vorteile kostengünstiger Materialien und einfacher Fertigungsprozesse .
Nichtlineare optische Chromophore
Thiophenderivate, einschließlich This compound, werden bei der Synthese nichtlinearer optischer Chromophore verwendet. Diese Materialien sind unerlässlich für die Entwicklung von optischen Schaltern und Modulatoren, die Schlüsselkomponenten in modernen Telekommunikationssystemen sind .
Biologische Anwendungen
Schließlich hat die Verbindung in verschiedenen biologischen Anwendungen Potenzial gezeigt. Sie wurde auf ihre Antitumor-, Analgetika- und Entzündungshemmenden Eigenschaften untersucht. Die Möglichkeit, die Thiophenkernstruktur zu modifizieren, ermöglicht die Entwicklung neuer therapeutischer Wirkstoffe mit gezielten biologischen Wirkungen .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-propylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPDFFNCKYNEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390187 | |
| Record name | 5-propylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35250-76-1 | |
| Record name | 5-propylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-propylthiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
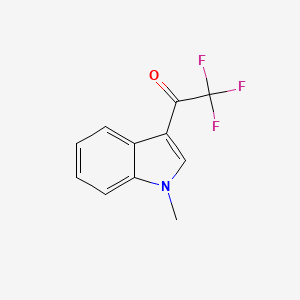
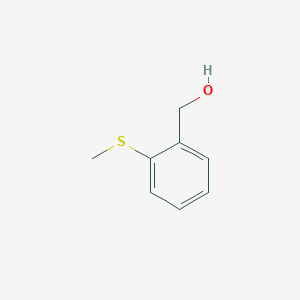

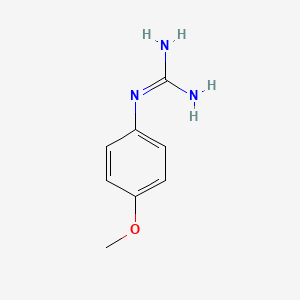


![3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598491.png)


![1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole](/img/structure/B1598494.png)

![3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598498.png)
